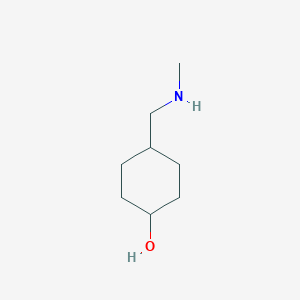
Cbz-(r)-2-amino-3-hydroxy-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid is a compound that features a carboxybenzyl (Cbz) protecting group attached to an amino acid. This compound is significant in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group using benzyl chloroformate (Cbz-Cl). The reaction is carried out under Schotten-Baumann conditions, which involve the use of a carbonate base or an organic base . The reaction proceeds with the nucleophilic attack of the amino group on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid .
Industrial Production Methods
Industrial production methods for Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: Pd/C, LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, acyl chlorides, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino acid . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Comparaison Avec Des Composés Similaires
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid can be compared with other similar compounds, such as:
N-Boc-protected amino acids: These compounds use tert-butoxycarbonyl (Boc) as a protecting group, which can be removed under acidic conditions.
N-Fmoc-protected amino acids: These compounds use fluorenylmethyloxycarbonyl (Fmoc) as a protecting group, which can be removed using a base.
N-Alloc-protected amino acids: These compounds use allyloxycarbonyl (Alloc) as a protecting group, which can be removed using palladium catalysts.
The uniqueness of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid lies in its stability and ease of removal under mild conditions, making it a valuable tool in peptide synthesis and other organic reactions .
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
(2R)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
Clé InChI |
MFRLLTJYHNOXRS-JTQLQIEISA-N |
SMILES isomérique |
CC(C)([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
SMILES canonique |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B12950522.png)

![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)

